

# Application of Derazantinib Racemate in Cholangiocarcinoma Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Derazantinib Racemate |           |
| Cat. No.:            | B3182171              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor investigated for the treatment of intrahepatic cholangiocarcinoma (iCCA), particularly in patients with genetic aberrations in the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] The compound supplied for preclinical and clinical studies is a racemate.[3][4][5][6]

### **Mechanism of Action**

Derazantinib potently inhibits the kinase activity of FGFR1, 2, and 3.[7] In cholangiocarcinoma, the primary target is the FGFR2 signaling pathway, which, when aberrantly activated by gene fusions, rearrangements, mutations, or amplifications, becomes a key driver of tumor cell proliferation and survival.[8][9] Derazantinib's mechanism involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the autophosphorylation and activation of the receptor. This inhibition leads to the downregulation of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and apoptosis of tumor cells.[10][11]

Beyond its potent activity against the FGFR family, derazantinib also demonstrates inhibitory effects on other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] This broader activity may



contribute to its anti-tumor effects by modulating the tumor microenvironment and inhibiting angiogenesis.

### **Clinical Efficacy in Cholangiocarcinoma**

Clinical data, primarily from the Phase 2 FIDES-01 study, have demonstrated the therapeutic potential of derazantinib in patients with advanced iCCA who have progressed on prior therapies.[12] The study evaluated the efficacy in two main cohorts: patients with FGFR2 fusions and those with FGFR2 mutations or amplifications.

In patients with FGFR2 fusions, derazantinib treatment resulted in an objective response rate (ORR) of 21.4% and a disease control rate (DCR) of 75.7%.[12] The median progression-free survival (PFS) was 8.0 months, with a median overall survival (OS) of 17.2 months.[12] For patients with FGFR2 mutations or amplifications, the ORR was 6.5%, with a DCR of 58.1%.[12] In this cohort, the median PFS was 8.3 months, and the median OS was 15.9 months.[12]

### Safety and Tolerability

Derazantinib has shown a manageable safety profile in clinical trials.[2][7] The most frequently observed treatment-related adverse events include hyperphosphatemia (an on-target effect of FGFR inhibition), asthenia/fatigue, nausea, and elevations in liver transaminases.[12] Compared to other FGFR inhibitors, derazantinib has been associated with a low incidence of class-specific side effects like stomatitis, hand-foot syndrome, and retinal toxicity.[7]

### **Data Presentation**

Table 1: Efficacy of Derazantinib in the FIDES-01 Study (FGFR2 Fusion Cohort)



| Efficacy Endpoint                         | Value       | 95% Confidence Interval |
|-------------------------------------------|-------------|-------------------------|
| Objective Response Rate (ORR)             | 21.4%       | 66.3% - 83.6%           |
| Disease Control Rate (DCR)                | 75.7%       | 66.3% - 83.6%           |
| Median Progression-Free<br>Survival (PFS) | 8.0 months  | 5.5 - 8.3 months        |
| Median Overall Survival (OS)              | 17.2 months | 12.5 - 22.4 months      |

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 2: Efficacy of Derazantinib in the FIDES-01 Study

(FGFR2 Mutation/Amplification Cohort)

| Efficacy Endpoint                         | Value       | 95% Confidence Interval |
|-------------------------------------------|-------------|-------------------------|
| Objective Response Rate (ORR)             | 6.5%        | 0.8% - 21.4%            |
| Disease Control Rate (DCR)                | 58.1%       | 39.1% - 75.5%           |
| Median Progression-Free<br>Survival (PFS) | 8.3 months  | 1.9 - 16.7 months       |
| Median Overall Survival (OS)              | 15.9 months | 8.4 - Not Estimable     |

Data sourced from the FIDES-01 clinical trial.[12][13]

# Table 3: Common Treatment-Related Adverse Events (Any Grade)



| Adverse Event           | Frequency |
|-------------------------|-----------|
| Hyperphosphatemia       | 37%       |
| Asthenia/Fatigue        | 34%       |
| Nausea                  | 30%       |
| Transaminase Elevations | 29%       |
| Dry Mouth               | 27%       |
| Dry Eye                 | 23%       |

Data compiled from the FIDES-01 clinical trial.[12]

# **Mandatory Visualizations**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derazantinib | C29H29FN4O | CID 46834118 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Derazantinib (Racemate) Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Derazantinib Racemate (ARQ-087 Racemate) | FGFR抑制剂 | MCE [medchemexpress.cn]
- 6. Derazantinib Racemate | C29H29FN4O | CID 67541698 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]
- 13. Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma [clin.larvol.com]
- To cite this document: BenchChem. [Application of Derazantinib Racemate in Cholangiocarcinoma Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182171#application-of-derazantinib-racemate-in-cholangiocarcinoma-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com